4-Methoxy-8-nitrocinnoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-methoxy-8-nitrocinnoline |
InChI |
InChI=1S/C9H7N3O3/c1-15-8-5-10-11-9-6(8)3-2-4-7(9)12(13)14/h2-5H,1H3 |
InChI Key |
PKAAFHUWDHDRLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=NC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of 4 Methoxy 8 Nitrocinnoline and Analogous Cinnoline Systems
Classical and Modern Synthetic Methodologies for Cinnoline (B1195905) Nucleus Construction
The formation of the core cinnoline ring, a 1,2-diazanaphthalene system, can be achieved through several classical named reactions, each starting from different ortho-substituted aniline (B41778) precursors. innovativejournal.inijariit.com These methods are foundational in heterocyclic chemistry and have been adapted for a variety of substitution patterns.
The Richter synthesis is one of the earliest methods for forming the cinnoline ring system. wikipedia.org The classical approach involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes hydration and cyclization to yield a 4-hydroxycinnoline derivative. wikipedia.orgdrugfuture.com A variation of this reaction uses o-aminoarylacetylenes as the starting material. drugfuture.com
An important adaptation of the Richter reaction involves the use of ortho-ethynyl-substituted phenyltriazenes. This modification effectively separates the diazotization and cyclization steps, as the triazene (B1217601) group serves as a masked diazonium cation. This approach can help to minimize side reactions and has been utilized for creating combinatorial libraries and for the synthesis of 4-halocinnolines by treating the alkynyl-substituted triazines with hydrohalic acids. researchgate.net The reaction conditions and the electronic nature of substituents can influence the reaction products. researchgate.net
The Widman–Stoermer synthesis provides a general route to 4-substituted cinnolines through the cyclization of a diazotized α-vinyl-aniline (o-aminoarylethylene). wikipedia.orgdrugfuture.com The reaction is typically conducted at room temperature using hydrochloric acid and sodium nitrite. wikipedia.org
Mechanistic studies suggest that the reaction proceeds through an ionic character. rsc.org The cyclization is facilitated by a substituent on the ethylene (B1197577) group that reinforces its polarization. rsc.org Research has shown that the geometric configuration (stereoisomerism) of the starting o-aminoarylethylene often does not affect the final cinnoline product, with both isomers yielding the same compound, which supports the proposed ionic mechanism. rsc.org For example, both stereoisomeric hydrochlorides of the aminoethylene precursor to 4-phenyl-3-methylcinnoline gave nearly quantitative yields of the final product upon diazotization. rsc.org
The Borsche (or Borsche-Herbert) synthesis is a widely used method for obtaining 4-hydroxycinnolines. innovativejournal.inresearchgate.net The process begins with the diazotization of an o-aminoacetophenone, and the resulting diazonium salt undergoes intramolecular cyclization to form the 4-hydroxycinnoline ring. innovativejournal.inresearchgate.net This method is part of a broader class of annulation reactions where a new ring is fused onto an existing one. Related strategies can involve the intramolecular cyclization of hydrazones prepared from appropriate precursors, such as the reaction of 2-arylhydrazano-1-(4-arylpierazin-1-yl)propan-2-ones mediated by polyphosphoric acid to form 4-methyl-3-(piperazin-1-yl)cinnolines. ijariit.com
Diazotization of an ortho-substituted aniline followed by intramolecular cyclization represents the most versatile and universal approach for constructing the cinnoline nucleus. innovativejournal.inijariit.com This group of methods allows for the synthesis of cinnoline derivatives with a wide variety of substituents at different positions. ijariit.com The key step is the formation of a diazonium salt from an o-amino group, which then acts as an electrophile, attacking a nucleophilic site on the ortho side chain to close the ring.
The specific outcome depends on the nature of the side chain. For instance, the Neber-Bossel method, a classical example, involves the diazotization of (2-aminophenyl)hydroxyacetates. The subsequent reduction of the diazonium salt yields a hydrazine (B178648) that cyclizes to a 3-hydroxycinnoline upon heating in acid. innovativejournal.inijariit.com The yields in these reactions can be high, often in the range of 70-90%, and are influenced by substituents on the aromatic ring. innovativejournal.in
Table 1: Overview of Classical Cinnoline Synthesis Methods
| Synthesis Name | Starting Material | Key Intermediate | Typical Product |
| Richter Synthesis | o-Aminoarylpropiolic acid | Diazonium salt | 4-Hydroxycinnoline |
| Widman–Stoermer Synthesis | o-Aminoarylethylene | Diazonium salt | 4-Substituted cinnoline |
| Borsche Synthesis | o-Aminoacetophenone | Diazonium salt | 4-Hydroxycinnoline |
| Neber-Bossel Method | (2-Aminophenyl)hydroxyacetate | Diazonium salt / Hydrazine | 3-Hydroxycinnoline |
Regioselective Functionalization Techniques for Methoxy (B1213986) and Nitro Group Introduction
Introducing functional groups onto a pre-formed cinnoline ring requires methods that can control the position of substitution (regioselectivity). For a target like 4-Methoxy-8-nitrocinnoline, this involves placing a methoxy group at the C-4 position and a nitro group at the C-8 position.
Modern synthetic strategies have been developed for the regioselective functionalization of the cinnoline scaffold. For example, directed metalation using specialized bases like TMP-magnesium (TMP2Mg·2LiCl) or TMP-zinc (TMP2Zn·2MgCl2·2LiCl) allows for selective deprotonation at specific sites. nih.govacs.org The use of a frustrated Lewis pair (BF3·OEt2 and TMP2Mg·2LiCl) can direct magnesiation selectively to the C-3 position, while the TMP-zinc base selectively metallates the C-8 position. acs.orgacs.org Subsequent reactions of these metallated intermediates with electrophiles allow for the precise installation of various functional groups. nih.gov While these methods are powerful for C-H functionalization, the introduction of methoxy and nitro groups often relies on classical substitution reactions. The introduction of a methoxy group at C-4 can be achieved via nucleophilic substitution of a suitable leaving group, such as a chlorine atom, with sodium methoxide (B1231860). thieme-connect.de
Electrophilic aromatic substitution is the primary method for introducing a nitro group onto the cinnoline ring. The nitration of the parent cinnoline molecule with a nitrating agent like a mixture of nitric and sulfuric acids typically yields a mixture of 5-nitrocinnoline (B3350679) and 8-nitrocinnoline (B1626358). thieme-connect.de This indicates that the C-5 and C-8 positions are the most activated sites for electrophilic attack on the unsubstituted ring.
The presence of other substituents on the ring significantly influences the regioselectivity of nitration. Studies on cinnoline N-oxides have provided further insight. The nitration of cinnoline 2-oxide with mixed acids produces a combination of 5-, 6-, and 8-nitrocinnoline 2-oxides, demonstrating the directing effects of the N-oxide group. researchgate.net
Research on the related benzo[c]cinnoline (B3424390) system has shown that the nitration of halogenated derivatives can be highly regioselective. researchgate.net In these cases, the nitro group is directed to the position ortho to the existing halogen substituent, even if that position is sterically hindered. researchgate.net For the synthesis of this compound, starting with 4-methoxycinnoline (B1346487), the methoxy group at C-4 would act as a directing group, influencing the position of the incoming nitro group. Given that the C-8 position is inherently activated in the cinnoline system, the presence of an electron-donating methoxy group elsewhere on the ring would modulate this reactivity, but nitration at C-8 remains a plausible outcome.
Table 2: Research Findings on Cinnoline Nitration
| Substrate | Nitrating Agent | Products | Key Finding | Reference(s) |
| Cinnoline | Mixed Acids | 5-Nitrocinnoline and 8-Nitrocinnoline | C-5 and C-8 are the primary sites of nitration. | thieme-connect.de |
| Cinnoline 2-Oxide | Mixed Acids | 5-, 6-, and 8-Nitrocinnoline 2-oxides | The N-oxide group modifies the regioselectivity. | researchgate.net |
| 1-Chlorobenzo[c]cinnoline | KNO3 / H2SO4 | 1-Chloro-2-nitrobenzo[c]cinnoline | Nitration occurs regioselectively ortho to the chloro group. | researchgate.net |
| 3,8-Dibromobenzo[c]cinnoline | KNO3 / H2SO4 | 4-Nitro-3,8-dibromobenzo[c]cinnoline | Nitration is directed ortho to the bromo substituent. | researchgate.net |
Electrophilic Aromatic Nitration Strategies in Cinnoline Systems
Nitronium Ion Chemistry and Aromatic Reactivity
Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com This ion is the key reactive species that attacks the electron-rich aromatic ring. masterorganicchemistry.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the nitronium ion is attacked by the π-electrons of the aromatic system to form a carbocation intermediate known as a Wheland complex or σ-complex. masterorganicchemistry.comresearchgate.net Subsequent deprotonation restores the aromaticity of the ring, resulting in the nitro-substituted product. masterorganicchemistry.com
In the context of cinnoline, early kinetic studies have shown that nitration often occurs on the protonated, cationic form of the molecule. rsc.org The strong acidic conditions used for nitration lead to the protonation of one of the nitrogen atoms in the cinnoline ring. rsc.org The presence of the positive charge on the heteroaromatic system significantly influences its reactivity towards electrophiles.
Influence of Existing Substituents on Regioselectivity of Nitration
The position of nitration on the cinnoline ring is highly dependent on the presence and nature of existing substituents. researchgate.nethse.rursc.org These substituents can direct the incoming nitro group to specific positions through their electronic (activating or deactivating) and steric effects.
Kinetic analyses of cinnoline nitration have revealed that different positions on the ring exhibit varying susceptibility to electrophilic attack. For instance, the unprotonated nitrogen atom in the cinnolinium cation deactivates the ring system towards attack by the nitronium ion. rsc.org Studies have shown that this deactivating effect is more pronounced at position 5 than at position 8. rsc.org Consequently, nitration of the parent cinnoline cation yields a mixture of 5-nitro and 8-nitro isomers in nearly equal proportions. rsc.org
The presence of other substituents further complicates the regioselectivity. For example, the nitration of halogenated benzo[c]cinnolines has been shown to be highly regioselective, with the nitro group preferentially entering the position ortho to the halogen atom. researchgate.netresearchgate.net This ortho-directing effect is observed for both chloro and bromo substituents and can even overcome steric hindrance. researchgate.net Theoretical calculations and experimental studies on various substituted aromatics have contributed to a general model for predicting the regioselectivity of nitration. acs.org
Introduction of Methoxy Functionality through Alkylation or Nucleophilic Substitution
The methoxy group is a common substituent in many pharmacologically active cinnoline derivatives, influencing their biological activity. nih.govmdpi.com Its introduction can be achieved through various synthetic strategies, including alkylation and nucleophilic substitution reactions.
For instance, 4-methoxycinnoline can be synthesized from the corresponding 4-hydroxycinnoline (cinnolin-4-one) via alkylation. thieme-connect.de The tautomeric nature of hydroxycinnolines, which can exist in both the hydroxy and oxo forms, is an important consideration in these reactions. thieme-connect.de Nucleophilic substitution of a suitable leaving group, such as a chloro or methylsulfonyl group, at the 4-position of the cinnoline ring with a methoxide source is another viable route to introduce the methoxy functionality. thieme-connect.de
Formation of 4-arylamino-3-methoxycinnoline 1-oxides as a Synthetic Analogue
The synthesis of 4-arylamino-3-methoxycinnoline 1-oxides provides a relevant example of introducing a methoxy group in a related cinnoline system. In this multi-step synthesis, N-o-nitrobenzylideneanilines are cyclized using potassium cyanide in methanol. researchgate.netrsc.orgrsc.org This reaction proceeds through the formation of an intermediate, which can then rearrange to yield the 4-arylamino-3-methoxycinnoline 1-oxide. rsc.org The structure of these products has been confirmed through independent synthesis. rsc.orgrsc.org This synthetic pathway highlights a method where the methoxy group is incorporated during the cyclization and rearrangement process, rather than being added to a pre-formed cinnoline ring. rsc.org
Green Chemistry and Sustainable Synthesis Methods for Cinnoline Scaffolds
The development of environmentally friendly and sustainable synthetic methods is a growing area of focus in chemical synthesis. For cinnoline and its derivatives, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and use less hazardous materials.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.net In the context of cinnoline synthesis, microwave irradiation has been successfully employed in one-pot, multi-component reactions to generate densely functionalized cinnoline derivatives. researchgate.netnih.gov This method offers several advantages over conventional heating, including shorter reaction times, higher yields, and often cleaner reaction profiles. researchgate.net For example, the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitroolefins or with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating provides efficient access to a variety of cinnoline derivatives. researchgate.netnih.gov
Microencapsulation Techniques in Cinnoline Synthesis
Microencapsulation is a technique where tiny particles or droplets are surrounded by a coating to create microcapsules. uop.edu.pkcore.ac.ukijrpr.com This technology has found applications in various fields, including drug delivery and chemical synthesis. core.ac.uknih.gov Recently, microencapsulation has been utilized in the green synthesis of cinnoline derivatives. rsc.orgrsc.orgnih.gov Natural sporopollenin (B1173437) microcapsules from Lycopodium clavatum have been used as microreactors for the microwave-assisted synthesis of novel cinnoline derivatives. rsc.orgrsc.orgnih.gov The reactants are loaded into the microcapsules, and the reaction is carried out in situ. rsc.orgnih.gov This approach offers a novel and sustainable way to synthesize and deliver these important heterocyclic compounds. rsc.orgnih.gov
Synthetic Routes to Related Nitrated and Methoxylated Heterocycles
The synthesis of specifically substituted cinnolines, such as this compound, often involves multi-step processes where the introduction of substituents is strategically timed. While direct synthesis methods for this specific compound are not extensively documented in readily available literature, the synthetic strategies can be inferred from established routes for analogous nitrated and methoxylated heterocyclic systems. These approaches generally fall into two main categories: the functionalization of a pre-formed heterocyclic core or the cyclization of appropriately substituted precursors.
Nitration of Heterocyclic Systems
The introduction of a nitro group onto a heterocyclic ring is a fundamental transformation in organic synthesis. For cinnoline and related systems like quinoline (B57606), direct nitration is a common method. The nitration of the parent cinnoline ring with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitrocinnoline and 8-nitrocinnoline. thieme-connect.de The precise positioning of the nitro group can be challenging due to the deactivating effect of the nitrogen atoms in the ring.
To achieve regioselectivity, synthetic chemists often rely on directing groups or the cyclization of a pre-nitrated precursor. For instance, the synthesis of 8-nitrocinnoline can be approached through the cyclization of nitro-containing precursors, a robust method that ensures the specific placement of the nitro group. One such method involves the base-mediated cyclization of 3-amino-4-(2-nitrophenyl)isoxazol-5(2H)-one, which forms the cinnoline ring while retaining the nitro group at the desired position.
Similar strategies are employed for other nitrogen-containing heterocycles. The synthesis of 6-methoxy-8-nitroquinoline (B1580621), for example, is achieved through a Skraup reaction, where 3-nitro-4-aminoanisole is treated with glycerol, sulfuric acid, and an oxidizing agent like arsenic oxide. orgsyn.org In this case, the starting aniline derivative already contains the required nitro and methoxy precursors. Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which proceeds from 4-methoxyaniline through cyclization, followed by nitration and then chlorination. atlantis-press.com The nitration step here is performed on the quinoline ring system using nitric acid in propionic acid. atlantis-press.com
Milder nitrating agents have also been developed for sensitive heterocyclic substrates. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been successfully used for the direct nitration of a variety of five-membered heterocycles like pyrazoles, imidazoles, and thiophenes, often affording mononitro derivatives in good yields. semanticscholar.orgresearchgate.net
Table 1: Examples of Nitration Reactions on Heterocyclic Cores
| Starting Material | Reagents | Product(s) | Yield | Reference |
|---|---|---|---|---|
| Cinnoline | HNO₃ / H₂SO₄ | 5-Nitrocinnoline & 8-Nitrocinnoline | ~Equal amounts | thieme-connect.de |
| 3-Nitro-4-aminoanisole | Glycerol, H₂SO₄, As₂O₅ | 6-Methoxy-8-nitroquinoline | 65-76% | orgsyn.org |
| 6-Methoxy-2-methyl-quinolin-4-ol | Propionic acid, Nitric acid | 6-Methoxy-2-methyl-3-nitro-quinolin-4-ol | - | atlantis-press.com |
| 8-Methoxyquinoline (B1362559) | - | 5-Nitro-8-methoxyquinoline | 77% | researchgate.net |
Methoxylation of Heterocyclic Systems
The introduction of a methoxy group can be accomplished through various methods, including nucleophilic substitution of a suitable leaving group (like a halogen) or by direct methoxylation. In the synthesis of cinnoline derivatives, a chloro or methylsulfonyl group at the 4-position can be readily displaced by a methoxide source to yield the corresponding 4-methoxycinnoline. thieme-connect.de For example, 3-nitro- or 4-nitrocinnoline 1-oxides can be converted to 3-methoxy or 4-methoxycinnoline 1-oxides. thieme-connect.de
The synthesis of methoxylated heterocycles can also begin from methoxy-substituted starting materials. The preparation of 8-methoxy-4-methylcinnoline involves the diazotization and cyclization of 2-isopropenyl-6-methoxyaniline. thieme-connect.dethieme-connect.de Similarly, the synthesis of various N-aryl substituted azacycles has been demonstrated using aniline derivatives bearing methoxy groups. mdpi.com
In the quinoline series, 8-methoxyquinoline can be synthesized from 8-hydroxyquinoline (B1678124), providing a precursor for further functionalization, such as nitration to 5-nitro-8-methoxyquinoline. researchgate.net This highlights a common strategy: installing the methoxy group first, followed by nitration.
Table 2: Synthetic Approaches to Methoxylated Heterocycles
| Starting Material | Reagents/Method | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Isopropenyl-6-methoxyaniline | Diazotization (NaNO₂, H₂SO₄) | 8-Methoxy-4-methylcinnoline | - | thieme-connect.dethieme-connect.de |
| 8-Hydroxyquinoline | - | 8-Methoxyquinoline | 71% | researchgate.net |
| 4-Methoxyaniline | Ethyl acetoacetate, PPA | 4-Hydroxy-6-methoxy-2-methylquinoline | - | atlantis-press.com |
These established synthetic methodologies for nitrated and methoxylated heterocycles provide a strategic blueprint for the synthesis of this compound. A plausible route could involve the synthesis of an 8-nitrocinnoline derivative bearing a leaving group at the 4-position, followed by nucleophilic substitution with methoxide. Alternatively, one could start with a 2-amino-acetophenone derivative containing both a nitro and a methoxy group at the appropriate positions, which could then be cyclized to form the desired cinnoline ring system. dur.ac.uk The choice of route would depend on the availability of starting materials and the desired regiochemical control.
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 8 Nitrocinnoline
Electrophilic Aromatic Substitution Reactions on Substituted Cinnolines
Electrophilic aromatic substitution (SₑAr) on the cinnoline (B1195905) nucleus is generally challenging due to the deactivating effect of the two nitrogen atoms, which makes the ring electron-deficient. msu.edu The reaction, when it occurs, typically requires forcing conditions, and the position of substitution is directed by the existing substituents on the benzene (B151609) portion of the molecule.
The outcome of electrophilic substitution on 4-methoxy-8-nitrocinnoline is governed by the combined directing effects of the methoxy (B1213986) and nitro groups.
Methoxy Group (-OCH₃): As a powerful activating group, the methoxy substituent donates electron density to the aromatic ring through resonance. It is an ortho, para-director. msu.eduscribd.com In the context of the cinnoline ring, it activates the positions relative to its attachment point.
Nitro Group (-NO₂): The nitro group is a strong deactivating group, withdrawing electron density from the ring both inductively and by resonance. It acts as a meta-director. msu.eduscribd.com Its presence further diminishes the reactivity of the already electron-poor cinnoline system towards electrophiles.
In this compound, the methoxy group at position 4 and the nitro group at position 8 exert opposing influences. The methoxy group activates the ring, while the nitro group deactivates it. For an incoming electrophile, the potential sites of attack on the carbocyclic ring are positions 5, 6, and 7. The directing effects are summarized below:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| Methoxy | 4 | Activating | ortho, para |
| Nitro | 8 | Deactivating | meta |
| Pyridazine (B1198779) Ring | 1,2 | Deactivating | --- |
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring to form a positively charged intermediate known as an arenium ion or sigma complex. msu.edulkouniv.ac.in The stability of this intermediate determines the reaction rate and the regioselectivity.
For substituted cinnolines, theoretical studies and computational models, such as those using Density Functional Theory (DFT), help predict the most likely sites for electrophilic attack. researchgate.netxmu.edu.cn These models evaluate the stability of the possible arenium ion intermediates. Factors stabilizing the positive charge, such as resonance or inductive effects from electron-donating groups, lower the activation energy of the reaction. libretexts.org
In the case of this compound, the methoxy group can stabilize the positive charge of the arenium ion intermediate through resonance when the attack occurs at specific positions. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. libretexts.org The stability of the arenium ion intermediate is the key factor in determining the product distribution. lkouniv.ac.in Computational methods can calculate parameters like the condensed Fukui function to predict the most nucleophilic sites on the molecule, which are then the most susceptible to electrophilic attack. xmu.edu.cn
Nucleophilic Substitution Reactions in Cinnoline Frameworks
The electron-deficient nature of the cinnoline ring, enhanced by the strongly electron-withdrawing nitro group, makes this compound particularly susceptible to nucleophilic substitution reactions. masterorganicchemistry.com These reactions can involve the displacement of a leaving group (SₙAr) or, more uniquely, the substitution of a hydrogen atom.
Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitrocinnoline. organic-chemistry.orgwikipedia.org This reaction is particularly effective for introducing substituents ortho and para to a nitro group. organic-chemistry.orgiupac.org
The mechanism involves the addition of a nucleophile (often a carbanion with a leaving group at the nucleophilic center) to the aromatic ring, forming a σ-adduct. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the adduct, and subsequent protonation restores aromaticity. organic-chemistry.orgwikipedia.org
In nitro-substituted heterocycles, VNS provides a powerful method for C-C and C-N bond formation. iupac.orgdergipark.org.tr For example, the amination of 3-nitrocinnoline (B1618857) and various nitrobenzo[c]cinnolines has been achieved using hydroxylamine (B1172632) in a basic medium, proceeding via a VNS mechanism. dergipark.org.tr For this compound, VNS reactions would be expected to occur at positions on the carbocyclic ring that are activated by the 8-nitro group, namely positions 7.
Nucleophilic attack on the cinnoline framework is a common reaction pathway, particularly when good leaving groups are present or when the ring is highly activated by electron-withdrawing substituents. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups that can delocalize the negative charge. libretexts.org
Research on related heterocyclic systems demonstrates this reactivity. For example, 10-chloroquinoxalino[2,3-c]cinnoline readily undergoes substitution with sodium methoxide (B1231860), replacing the chlorine atom. rsc.org In other cases, nucleophilic substitution of hydrogen has been observed in reactions of cinnoline N-oxides with amines. osi.lvresearchgate.net The presence of the 8-nitro group in this compound strongly activates the ring towards such attacks. The positions ortho and para to the nitro group (positions 7) are the most electron-deficient and therefore the most likely sites for nucleophilic attack.
Transformations of Nitro and Methoxy Functional Groups
The nitro and methoxy groups on the this compound scaffold can themselves undergo various chemical transformations, providing pathways to a range of other substituted cinnoline derivatives.
The nitro group is readily transformed, with its reduction to an amino group being one of the most common and useful reactions. This transformation can be achieved using various reducing agents. The resulting aminocinnolines are valuable intermediates in organic synthesis. dergipark.org.tr
Table of Nitro Group Transformations
| Reaction | Reagents and Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Reduction to Amine | H₂, Pd/C catalyst | -NH₂ (Amino) | |
| Partial Reduction/Cyclization | Na₂S·9H₂O or Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), Pd/C | Azo linkage within a new ring | vanderbilt.edu |
| Intramolecular Redox Cyclization | Starting from 2-nitrobenzyl alcohol, CsOH·H₂O in EtOH/H₂O | Involved in the formation of the cinnoline ring | rsc.orgrsc.org |
The methoxy group , while generally more stable, can also be transformed. A common reaction is its cleavage to a hydroxyl group, which can alter the compound's properties and subsequent reactivity.
Table of Methoxy Group Transformations
| Reaction | Reagents and Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Demethylation (Cleavage) | Boron trichloride (B1173362) (BCl₃) | -OH (Hydroxy) | thieme-connect.de |
These transformations significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives for further investigation.
Reduction of Nitro Group to Amino Functionality
The reduction of the nitro group on aromatic systems to an amino group is a fundamental and widely utilized transformation in organic synthesis. jsynthchem.com For this compound, the conversion of the 8-nitro substituent to an 8-amino group is a key step, yielding 4-methoxy-8-aminocinnoline. This transformation significantly alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for further derivatization. jsynthchem.comnih.gov
A variety of methods are available for the reduction of aromatic nitro compounds, and these are applicable to this compound. wikipedia.orgorganic-chemistry.org The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired chemoselectivity. scispace.com Common methods include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents. wikipedia.orgscispace.com
Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction.
Palladium on Carbon (Pd/C): In the presence of a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent such as hydrazine or ammonium (B1175870) formate, Pd/C is a highly effective catalyst for this transformation. organic-chemistry.orgscispace.com
Raney Nickel: This is another active catalyst for the hydrogenation of nitroarenes. wikipedia.org
Platinum(IV) Oxide (PtO₂): This can also be used for the catalytic hydrogenation of nitro compounds to amines. wikipedia.org
Chemical Reduction:
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective methods for reducing nitroarenes. scispace.com
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.org
Sodium Borohydride (B1222165) (NaBH₄) with Catalysts: While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of transition metal complexes, such as those of nickel, allowing for the reduction to proceed. jsynthchem.comscispace.com
The following table summarizes common reduction methods applicable to the conversion of this compound.
| Reagent/Catalyst | Reducing Agent/Conditions | Product | Notes |
| Pd/C | H₂, Ethanol (B145695) | 4-Methoxy-8-aminocinnoline | A standard and efficient method for clean reduction. organic-chemistry.orgscispace.com |
| Sn / HCl | Reflux | 4-Methoxy-8-aminocinnoline | A classic, high-yielding method, though workup can be more involved. scispace.com |
| Fe / HCl or Acetic Acid | Reflux | 4-Methoxy-8-aminocinnoline | An alternative to tin, often preferred for its lower cost and environmental impact. wikipedia.org |
| Na₂S₂O₄ | Aqueous solution | 4-Methoxy-8-aminocinnoline | A mild reducing agent, useful for sensitive substrates. wikipedia.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol | 4-Methoxy-8-aminocinnoline | Demonstrates the enhanced reducing power of borohydride with a catalyst. jsynthchem.com |
Synthetic Utility of Amino-Cinnolines in Further Derivatization
The product of the nitro reduction, 4-methoxy-8-aminocinnoline, is a versatile intermediate. The amino group at the C-8 position is a nucleophilic center and a valuable functional handle for a wide array of subsequent chemical modifications. These derivatizations are crucial for building more complex molecular architectures and for exploring the structure-activity relationships of cinnoline-based compounds in various applications. researchgate.netacs.org
The amino group can undergo several key reactions:
Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. This is a common derivatization to protect the amine or to introduce specific side chains.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.
Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate. The diazonium group can be subsequently replaced by a variety of substituents, including halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group.
Cyclocondensation Reactions: The amino group, often in conjunction with another functional group on the cinnoline ring or on a reactant, can participate in cyclization reactions to form fused heterocyclic systems. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the cinnoline scaffold. researchgate.net
Cross-Coupling Reactions: While less direct, the amino group can be converted to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. acs.orgescholarship.org
The table below outlines some of the potential derivatization reactions starting from an amino-cinnoline.
| Reaction Type | Reagent(s) | Resulting Functional Group/Structure |
| Acylation | Acetyl chloride, Pyridine | 8-Acetamidocinnoline derivative |
| Sulfonylation | p-Toluenesulfonyl chloride | 8-(p-Toluenesulfonamido)cinnoline derivative |
| Diazotization / Sandmeyer | 1. NaNO₂, HCl 2. CuCl | 8-Chlorocinnoline derivative |
| Cyclocondensation | Diethyl malonate | Fused pyrido[3,2-c]cinnoline systems researchgate.net |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Base | 8-(Arylamino)cinnoline derivative acs.orgescholarship.org |
Transformations Involving the Methoxy Group
The methoxy group at the C-4 position of the cinnoline ring is generally more stable than the nitro group. However, it can undergo specific transformations, typically under more forcing conditions. The reactivity of the methoxy group is influenced by its position on the heteroaromatic ring. In many heterocyclic systems, alkoxy groups at positions activated by the ring nitrogens (such as positions 2 or 4 in pyridines and quinolines) can be susceptible to nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The C-4 position of the cinnoline ring is activated towards nucleophilic attack. While the methoxy group is not as good a leaving group as a halide, its displacement by stronger nucleophiles can be achieved, often requiring heat. For instance, reaction with amines or other nucleophiles under high temperatures can lead to the substitution of the methoxy group. thieme-connect.de The presence of the nitro group at C-8 would further activate the ring toward such substitutions, although the nitro group itself is often the primary site of reaction. After reduction to the amino group, the electronic character of the ring changes, which may alter the reactivity of the C-4 position.
Ether Cleavage: The methyl ether can be cleaved to the corresponding C-4 hydroxyl group (a cinnolin-4-one, due to tautomerism) using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). thieme-connect.de This transformation converts the methoxy ether into a phenolic hydroxyl group, which opens up another avenue for derivatization, such as O-alkylation or conversion to a triflate for cross-coupling reactions.
Quaternization: The presence of the methoxy group can influence the site of quaternization when the cinnoline is treated with alkylating agents like methyl iodide. researchgate.net
These transformations highlight the synthetic flexibility offered by the methoxy group, allowing for modifications at a different site from the nitro/amino group, thereby enabling the synthesis of a diverse range of substituted cinnoline derivatives.
Advanced Spectroscopic Characterization of 4 Methoxy 8 Nitrocinnoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For a molecule like 4-Methoxy-8-nitrocinnoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques provides a complete picture of its atomic connectivity and substitution pattern.
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. In this compound, the aromatic protons on the cinnoline (B1195905) ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.
The analysis would focus on several key signals:
Methoxy (B1213986) Protons: A sharp singlet, integrating to three protons, is expected for the methoxy group (-OCH₃). Its chemical shift would likely be in the range of δ 3.9-4.2 ppm.
Aromatic Protons: The protons on the benzene (B151609) portion of the cinnoline ring (H-5, H-6, H-7) would exhibit splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The strong electron-withdrawing effect of the nitro group at the C-8 position would cause significant deshielding of the adjacent H-7 proton, shifting its signal further downfield.
Pyridazine (B1198779) Ring Proton: The proton on the pyridazine ring (H-3) would also appear in the aromatic region, with its precise chemical shift influenced by the methoxy group at C-4.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.5 - 8.8 | s (singlet) | - |
| H-5 | 7.8 - 8.1 | d (doublet) | ~8-9 |
| H-6 | 7.6 - 7.9 | t (triplet) | ~8-9 |
| H-7 | 8.2 - 8.5 | d (doublet) | ~8-9 |
| -OCH₃ | 3.9 - 4.2 | s (singlet) | - |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak. The chemical shifts are highly dependent on the electronic environment.
Key expected assignments include:
Methoxy Carbon: The carbon of the -OCH₃ group is expected to appear in the range of δ 55-60 ppm.
Aromatic Carbons: The carbons of the cinnoline ring would resonate in the δ 110-160 ppm region. The carbon atom attached to the methoxy group (C-4) and the carbon attached to the nitro group (C-8) would be significantly influenced. The C-4 signal would be shifted downfield due to the oxygen attachment, while the C-8 signal would also be downfield due to the deshielding effect of the nitro group. Quaternary carbons (those not bonded to any hydrogen, such as C-4, C-4a, C-8, and C-8a) often show weaker signals.
Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 145 - 150 |
| C-4 | 160 - 165 |
| C-4a | 125 - 130 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
| C-7 | 115 - 120 |
| C-8 | 140 - 145 |
| C-8a | 148 - 153 |
| -OCH₃ | 55 - 60 |
For complex molecules like substituted cinnolines, one-dimensional NMR spectra can be crowded and difficult to interpret definitively. Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), confirming their connectivity and helping to distinguish them.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to. An HSQC or HMQC spectrum would show a cross-peak connecting the ¹H signal of the methoxy protons to the ¹³C signal of the methoxy carbon. Similarly, it would link the signals of H-3, H-5, H-6, and H-7 to their respective carbon signals (C-3, C-5, C-6, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons. For instance, the methoxy protons (-OCH₃) would show a correlation to the C-4 carbon, confirming the position of the methoxy group. Protons H-5 and H-7 would show correlations to the quaternary carbon C-8a, helping to piece together the entire ring structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be dominated by the characteristic absorptions of its key functional groups.
Nitro Group (-NO₂): Aromatic nitro compounds display two strong and distinct stretching vibrations. orgchemboulder.comspectroscopyonline.com
Asymmetric Stretch: A strong band is expected in the 1550-1475 cm⁻¹ region.
Symmetric Stretch: Another strong band is expected in the 1360-1290 cm⁻¹ region. orgchemboulder.com The presence of this pair of intense bands is a clear indicator of the nitro group.
Methoxy Group (-OCH₃): The methoxy group gives rise to several characteristic vibrations.
C-H Stretch: The sp³ C-H stretching of the methyl group typically appears just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).
Asymmetric C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the aryl-O-CH₃ ether linkage is expected in the 1275-1200 cm⁻¹ region.
Symmetric C-O-C Stretch: A medium intensity band for the symmetric stretch is expected around 1075-1020 cm⁻¹.
The cinnoline core, being an aromatic heterocyclic system, will also produce a series of characteristic bands. astrochem.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).
C=C Ring Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1625-1400 cm⁻¹ region. These are often sharp and are characteristic of the aromatic system.
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the benzene ring portion of the molecule.
Table 3: Summary of Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group / System | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Cinnoline Ring | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | Cinnoline Ring | 1625 - 1400 | Medium to Strong |
| Asymmetric N-O Stretch | Nitro (-NO₂) | 1550 - 1475 | Strong |
| Symmetric N-O Stretch | Nitro (-NO₂) | 1360 - 1290 | Strong |
| Asymmetric C-O-C Stretch | Aryl Ether (Methoxy) | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | Aryl Ether (Methoxy) | 1075 - 1020 | Medium |
| Aromatic C-H Out-of-Plane Bend | Cinnoline Ring | 900 - 675 | Strong |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-methoxycinnamic acid |
| methyl 4-methoxycinnamate |
| nitrophenols |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is dominated by the transitions involving the π-electron system of the aromatic cinnoline core, which is influenced by the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group.
Absorption Maxima and Chromophoric Analysis
The UV-Vis spectrum of a molecule like this compound is expected to exhibit multiple absorption bands corresponding to different electronic transitions. The primary chromophore is the bicyclic aromatic cinnoline system. The presence of the nitro group, a strong chromophore, and the methoxy group, an auxochrome, significantly modifies the spectral properties.
The electronic transitions are typically of two main types:
π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and result in strong absorption bands, typically in the 200-400 nm range. For the cinnoline ring system, multiple π → π* bands are expected.
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the cinnoline ring or the oxygen atoms of the nitro and methoxy groups) to a π* antibonding orbital. These are typically lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths.
Based on these related compounds, this compound is predicted to have strong absorption bands in the UV region, with potential shoulders or distinct peaks extending into the visible region due to the extended conjugation and the powerful influence of the nitro and methoxy substituents.
Predicted UV-Vis Absorption Maxima for this compound Based on Analogous Compounds
| Compound | Absorption Maxima (λmax) | Reference |
|---|---|---|
| 4-Methoxyphenol (B1676288) | 222 nm, 282 nm | sielc.com |
| Nitroquinoline Derivatives | Multiple bands, often >300 nm | researchgate.net |
| 4-Nitrophenol (B140041) | ~317 nm (in neutral solution) | researchgate.net |
| This compound (Predicted) | Complex spectrum expected with major bands in the 250-450 nm range. | |
Solvent Effects on Electronic Spectra
The polarity of the solvent can influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. This effect is particularly pronounced when polar functional groups are part of the chromophoric system.
π → π* Transitions: The excited states of these transitions are generally more polar than the ground states. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a small shift in the absorption maximum to longer wavelengths (a bathochromic or red shift).
n → π* Transitions: In contrast, the ground state of molecules undergoing n → π* transitions is more polar due to the presence of lone pairs. Polar solvents, especially those capable of hydrogen bonding, will stabilize the ground state more significantly than the excited state. This increases the energy gap for the transition, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift).
For this compound, the n → π* transitions associated with the nitrogen and oxygen atoms would be expected to show a hypsochromic shift in polar protic solvents like ethanol (B145695) or water, compared to non-polar solvents like hexane. The more intense π → π* bands would likely exhibit a less pronounced bathochromic shift.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C₁₀H₉N₃O₃. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).
Theoretical Exact Mass Calculation for C₁₀H₉N₃O₃
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (H) | 9 | 1.007825 | 9.070425 |
| Nitrogen (N) | 3 | 14.003074 | 42.009222 |
| Oxygen (O) | 3 | 15.994915 | 47.984745 |
| Total Exact Mass | | | 219.064392 |
An experimental HRMS measurement yielding a mass value very close to 219.0644 Da would confirm the elemental composition of C₁₀H₉N₃O₃.
Fragmentation Pathways of Methoxy-Nitrocinnolines
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺·), which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While the specific mass spectrum for this compound is not available, its fragmentation can be predicted based on the known behavior of aromatic nitro compounds and methoxy-substituted heterocycles. libretexts.orglibretexts.org The mass spectrum of the isomeric compound 6-methoxy-8-nitroquinoline (B1580621) shows a molecular ion peak at m/z 204, which is inconsistent with the expected mass of 219 for this compound (C₁₀H₉N₃O₃ vs C₁₀H₈N₂O₃ for the quinoline). Therefore, fragmentation must be predicted from first principles.
Key predicted fragmentation pathways for this compound (M⁺· at m/z = 219) include:
Loss of a methyl radical (·CH₃): Cleavage of the O-CH₃ bond is common for methoxy aromatics, leading to a fragment at [M-15]⁺.
Loss of nitric oxide (NO): Aromatic nitro compounds often lose ·NO, resulting in an [M-30]⁺ fragment.
Loss of a nitro group (·NO₂): Cleavage of the C-NO₂ bond would produce a significant fragment at [M-46]⁺.
Loss of formaldehyde (B43269) (CH₂O): Following the initial loss of a hydrogen atom, elimination of formaldehyde from the methoxy group can occur, leading to an [M-30]⁺ fragment.
Sequential Losses: Fragments often undergo further decomposition. For example, the [M-15]⁺ ion could subsequently lose CO or the nitro group. The [M-46]⁺ ion could lose a methyl radical or CO.
Predicted Key Fragments for this compound in EI-MS
| m/z Value | Proposed Fragment Identity |
|---|---|
| 219 | [C₁₀H₉N₃O₃]⁺· (Molecular Ion) |
| 204 | [M - CH₃]⁺ |
| 189 | [M - NO]⁺ |
| 173 | [M - NO₂]⁺ |
Other Emerging Spectroscopic Techniques for Cinnoline Characterization
Beyond the core techniques of UV-Vis and mass spectrometry, several other emerging spectroscopic methods are valuable for the detailed characterization of complex heterocyclic molecules like cinnolines. researchgate.net
Raman Spectroscopy: This technique provides information about molecular vibrations, similar to IR spectroscopy, but with different selection rules. It is particularly useful for analyzing samples in aqueous solutions and can give insights into the skeletal vibrations of the aromatic rings.
Advanced Nuclear Magnetic Resonance (NMR) Techniques: While ¹H and ¹³C NMR are standard, advanced 2D-NMR techniques such as COSY, HSQC, and HMBC are critical for unambiguously assigning all proton and carbon signals, especially for complex substituted patterns on the cinnoline core.
Terahertz Spectroscopy: This technique probes low-frequency molecular vibrations and intermolecular interactions, which can be useful for studying the crystalline forms (polymorphs) of solid samples.
Chiroptical Spectroscopy (e.g., Circular Dichroism): If the cinnoline derivative is chiral or is interacting with a chiral environment, chiroptical methods can provide information about its stereochemistry.
These emerging techniques, often used in combination, provide a comprehensive understanding of the structure and properties of this compound and its derivatives, complementing the data obtained from UV-Vis and mass spectrometry.
Computational and Theoretical Investigations of 4 Methoxy 8 Nitrocinnoline
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of a compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
Implications for Chemical Reactivity and Stability
Computational chemistry provides significant insights into the chemical reactivity and stability of molecules through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. ajchem-a.com Conversely, a larger HOMO-LUMO gap indicates greater stability. acrhem.org
For substituted cinnolines, the nature of the substituent group significantly influences the HOMO-LUMO gap. In the case of 4-Methoxy-8-nitrocinnoline, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) and a strong electron-withdrawing nitro group (-NO₂) is expected to narrow the energy gap. This effect promotes intramolecular charge transfer, which is a key factor in determining the molecule's electronic properties. Theoretical studies on related nitrophenol compounds have shown that the nitro group contributes to stability and favors nucleophilic substitution reactions. rjpn.org
The frontier orbitals energy gap is recognized as an important index of stability. ajchem-a.com The relationship between this energy gap (ΔE) and the reactivity or kinetic stability of a structure is inverse; a smaller gap corresponds to higher reactivity. ajchem-a.com
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Cinnoline (B1195905) | -9.55 | -0.54 | 9.01 |
| 4-Nitrocinnoline | -10.74 | -2.20 | 8.54 |
Note: Data presented for Cinnoline and 4-Nitrocinnoline are used as representative examples to illustrate substituent effects.
Prediction of Spectroscopic Parameters
Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) spectra of molecules. Quantum chemical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can compute the harmonic vibrational frequencies of a molecule in its ground state. nih.gov These calculated frequencies correspond to the fundamental vibrational modes, which include stretching, bending, rocking, and twisting of bonds. nih.gov
For this compound, the theoretical IR spectrum would be characterized by vibrations associated with its specific functional groups. The calculated wavenumbers, after being scaled by a suitable factor (e.g., 0.961) to correct for anharmonicity and computational approximations, can be compared with experimental FT-IR data. nih.gov This comparison aids in the unambiguous assignment of vibrational bands. The analysis for this compound would focus on identifying the characteristic frequencies for the nitro (NO₂), methoxy (C-O), and cinnoline ring (C=C, C-N, N=N, C-H) moieties.
| Functional Group | Vibrational Mode | Expected Theoretical Wavenumber (cm-1) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (in -OCH₃) | Stretching | 3000 - 2850 |
| C=C / C=N (Aromatic Ring) | Stretching | 1625 - 1440 |
| NO₂ | Asymmetric Stretching | 1570 - 1500 |
| NO₂ | Symmetric Stretching | 1370 - 1320 |
| C-O (Methoxy) | Stretching | 1275 - 1200 |
| Aromatic C-H | Out-of-plane Bending | 900 - 680 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental data interpretation and structural assignment. mdpi.com DFT calculations are commonly employed for this purpose, often using methods like the Gauge-Invariant Atomic Orbital (GIAO). researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). researchgate.net
For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The electron-withdrawing nitro group would cause a downfield shift (higher ppm) for nearby aromatic protons and carbons, while the electron-donating methoxy group would cause an upfield shift (lower ppm) for adjacent nuclei. These computational predictions can be crucial for assigning the correct signals in a complex experimental spectrum and confirming the substitution pattern on the cinnoline ring.
| Atom Type | Environment | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
|---|---|---|---|
| Aromatic CH | Protons on the cinnoline ring | 7.0 - 9.0 | 110 - 150 |
| Methoxy CH₃ | Protons of the -OCH₃ group | 3.8 - 4.2 | 55 - 65 |
| Aromatic C-O | Carbon attached to the methoxy group | - | 150 - 165 |
| Aromatic C-NO₂ | Carbon attached to the nitro group | - | 140 - 155 |
Note: The values presented are general estimations for the described chemical environments.
The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be predicted using time-dependent density functional theory (TD-DFT). acrhem.orgmdpi.com These calculations provide information on the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands, respectively. mdpi.com
The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions. The extended π-conjugated system of the cinnoline ring acts as a chromophore. The methoxy group (-OCH₃) serves as an auxochrome, typically causing a bathochromic (red) shift, while the nitro group (-NO₂) also extends the conjugation and significantly influences the electronic transitions. TD-DFT calculations can elucidate the specific molecular orbitals involved in these transitions, often revealing charge-transfer characteristics from the electron-rich parts of the molecule to the electron-deficient regions. acrhem.org Theoretical spectra generated from these calculations can be compared with experimental data to confirm the nature of the electronic excitations. acrhem.org
Non-Linear Optical (NLO) Properties and Related Theoretical Studies
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optical devices. ajchem-a.com The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). ajchem-a.com Computational chemistry provides a powerful avenue for predicting these properties, as experimental measurements can be challenging. ajchem-a.com Methods such as Hartree-Fock (HF) and DFT are used to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of molecules. ajchem-a.com
For cinnoline derivatives, the NLO properties are strongly influenced by the substituents on the aromatic ring. The presence of both electron-donating and electron-withdrawing groups can create a "push-pull" system, enhancing intramolecular charge transfer and leading to a larger β value. In this compound, the methoxy and nitro groups are expected to create such an effect, making it a potential candidate for NLO applications.
Theoretical calculations have been performed on a series of 4-substituted cinnolines to evaluate their NLO potential. ajchem-a.com The first hyperpolarizability (β) is a key parameter, and its value is often compared to that of urea, a standard reference material for NLO studies. ajchem-a.com
Studies show that cinnoline derivatives with electron-acceptor groups, such as the nitro group, exhibit significantly enhanced non-linear properties. ajchem-a.com For instance, the calculated total hyperpolarizability (βtot) of 4-nitrocinnoline is approximately five times greater than that of urea, highlighting the strong effect of the nitro substituent. ajchem-a.com There is also an observed inverse relationship between the HOMO-LUMO energy gap (ΔE) and the βtot value; molecules with smaller energy gaps tend to have larger hyperpolarizabilities. ajchem-a.com This is consistent with the idea that enhanced intramolecular charge transfer, which narrows the energy gap, also boosts the NLO response.
| Compound | βtot (x 10-30 esu) in Gas Phase | βtot Relative to Urea |
|---|---|---|
| Urea | 0.13 | 1.0 |
| Cinnoline | 0.14 | ~1.1 |
| 4-Chlorocinnoline | 0.15 | ~1.2 |
| 4-Nitrocinnoline | 0.68 | ~5.2 |
Note: Data from computational studies on 4-substituted cinnolines are presented to illustrate the impact of substituents on NLO properties. ajchem-a.comajchem-a.com
Structure-NLO Property Relationships
Currently, there is a lack of specific research articles detailing the structure-NLO property relationships of this compound. General computational chemistry approaches, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are commonly employed to investigate the NLO properties of organic molecules. These studies often correlate molecular structure, electron-donating and electron-withdrawing groups, and molecular hyperpolarizability. However, without specific studies on this compound, no data tables or detailed research findings can be presented.
Reaction Mechanism Simulations and Energetics
Detailed simulations of the reaction mechanisms for the synthesis of this compound, including transition state characterizations and energetic profiles, are not available in the current body of scientific literature. Such computational studies are crucial for understanding the feasibility and kinetics of synthetic pathways.
Transition State Characterization for Synthetic Pathways
No specific information has been published regarding the transition state characterization for the synthetic pathways leading to this compound. This type of analysis would typically involve computational modeling to identify the high-energy transition state structures that connect reactants to products, providing insight into the reaction's activation energy.
Energetic Profiles of Key Transformations
Similarly, the energetic profiles for the key chemical transformations involved in the synthesis of this compound have not been documented. An energetic profile would map the potential energy of the system throughout the course of a reaction, highlighting the energies of reactants, intermediates, transition states, and products.
Advanced Applications in Chemical Research and Materials Science
Cinnoline (B1195905) Derivatives in Optoelectronics and Organic Luminescence Materials
Cinnoline derivatives, along with the structurally related quinolines, are recognized for their compelling photophysical properties, making them attractive candidates for use in optoelectronics and as organic luminescent materials. Their applications span from organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging and chemical sensing. The fluorescence of these compounds is often highly sensitive to their chemical environment and substitution pattern.
Research into poly(arylene ethynylene)s incorporating a cinnoline moiety has demonstrated their potential as fluorescent sensors. These polymers exhibit fluorescence that is significantly quenched in the presence of certain metal ions, such as Palladium (Pd²⁺), indicating their utility in chemosensing applications. The incorporation of additional triple bonds into the cinnoline ring can enhance the fluorescence quantum yield and improve the quenching efficiency, highlighting the tunability of the scaffold. acs.orgresearchgate.net
While specific data on 4-Methoxy-8-nitrocinnoline is not extensively detailed in the literature, the broader class of quinoline (B57606) and pyrazoloquinoline derivatives has been successfully integrated into OLED devices. These materials can act as emitters or conductive layers. libretexts.org For instance, pyrazoloquinoline derivatives have been investigated as the active layer in single-layer luminescent diodes, emitting light in the blue-green portion of the spectrum. Similarly, zinc complexes of 8-hydroxyquinoline (B1678124) derivatives are noted for their high electroluminescence quantum yields and good thermal stability, which are critical properties for durable and efficient OLEDs. The development of fluorescent probes for detecting biologically significant species is another key application; quinoline-based probes have been designed for real-time monitoring of molecules like cysteine in glioma cells and for sensing metal ions.
Table 1: Photophysical and Optoelectronic Properties of Selected Cinnoline and Quinoline Derivatives This table is generated from available data in the specified research articles.
| Compound Class | Application | Emission Wavelength (λem) | Key Findings | Reference(s) |
| Cinnoline-containing Poly(arylene ethynylene)s | Chemosensor | N/A (Fluorescence Quenching) | High sensitivity to quenching by Pd²⁺ ions. | acs.orgresearchgate.net |
| Pyrazoloquinoline Derivatives | OLEDs | Blue-Green Region | Demonstrated electroluminescence in single-layer devices. | |
| Quinoline-based Probe (ZS-C1) | Biosensor | 531 nm | Enables real-time monitoring of cysteine in glioma cells. | |
| Bis(8-hydroxyquinoline) Zinc Derivatives | OLEDs | 578-590 nm (Yellow) | Exhibit strong electroluminescence and good color purity. |
Role of Nitrocinnolines in the Synthesis of Other Nitrogen Heterocycles
Nitrocinnolines, such as this compound, are valuable synthetic intermediates for the construction of more complex, fused nitrogen heterocycles. The nitro group is a versatile functional handle that can be readily transformed into other functionalities, primarily an amino group, which then serves as a reactive site for subsequent ring-forming reactions.
The most fundamental transformation of a nitrocinnoline is the reduction of the nitro group to a primary amine, yielding an aminocinnoline. This reaction is a cornerstone of aromatic chemistry and can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a metal catalyst like palladium or platinum. The resulting aminocinnoline is a bifunctional molecule, possessing both the reactive amino group and the inherent reactivity of the cinnoline ring system.
This aminocinnoline intermediate is a key precursor for building fused heterocyclic systems. For example, the amino group can undergo condensation reactions with 1,3-dicarbonyl compounds to form fused pyrimidocinnolines, or with α-haloketones to construct fused pyrazinocinnolines. Another important pathway involves diazotization of the amino group to form a diazonium salt. This reactive intermediate can then undergo intramolecular cyclization or react with azide (B81097) sources to generate fused triazolo- or tetrazolo-cinnoline systems. The synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones often proceeds from aminopyrazole precursors, highlighting a general strategy where an amino group is used to build an adjacent fused ring. While direct, published examples detailing the complete sequence starting from this compound are sparse, these classical ring-closure strategies represent the established role of aromatic nitro compounds as precursors in heterocyclic synthesis.
Cinnoline Scaffolds in Synthetic Methodologies Development
The cinnoline scaffold is not only a target for synthesis due to its applications but also serves as a platform for the development and validation of new synthetic methodologies. Modern organic synthesis focuses on efficiency and atom economy, with transition-metal-catalyzed C-H functionalization and cross-coupling reactions being at the forefront of this effort. The rigid, heterocyclic framework of cinnoline provides an excellent substrate for exploring the scope and selectivity of these advanced reactions.
Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for constructing complex polycyclic systems. Methodologies have been developed where the C-H bonds of an N-aryl group attached to a related phthalazinone or indazolone are activated and subsequently react with alkynes or vinylene carbonate to build a fused cinnoline ring. This strategy allows for the rapid assembly of indazolocinnolines and phthalazinocinnolines from readily available starting materials. Similarly, Rh(III)-catalyzed cascade oxidative coupling and cyclization reactions between Boc-arylhydrazines and alkynes provide a direct route to cinnoline and cinnolinium salt derivatives.
These methodologies represent a significant advance over classical synthetic routes, offering higher efficiency and functional group tolerance. The development of such reactions on cinnoline and related scaffolds like quinoline demonstrates the utility of these heterocycles in pushing the boundaries of synthetic chemistry. The ability to selectively functionalize specific C-H bonds on the core structure opens up new avenues for creating libraries of novel compounds for materials science and medicinal chemistry.
Table 2: Examples of Modern Synthetic Methodologies Involving Cinnoline and Related Scaffolds This table summarizes advanced synthetic methods where the cinnoline or a related scaffold is central to the methodology's development.
| Methodology | Catalyst/Reagents | Transformation | Scaffold | Reference(s) |
| Dehydrogenative C-H/N-H Functionalization | Rh(III) catalyst | Annulation with alkynes to form fused polycycles | Phthalazine/Indazole to form fused Cinnolines | |
| Cascade Oxidative Coupling/Cyclization | Rh(III) catalyst | Reaction of arylhydrazines and alkynes | Synthesis of Cinnolines and Cinnolinium salts | |
| C-H Arylation | Palladium catalyst | Direct coupling of C-H bonds with aryl halides | Quinoline | |
| Sonogashira Cross-Coupling | Palladium catalyst, Copper co-catalyst | Coupling of haloquinolines with terminal alkynes | Quinoline | |
| One-Pot Cross-Coupling/C-H Functionalization | Palladium catalyst | Sequential Suzuki coupling and C-H functionalization | Quinoline |
Future Research Directions and Unexplored Avenues for 4 Methoxy 8 Nitrocinnoline
Development of Novel and Efficient Synthetic Routes
The synthesis of cinnoline (B1195905) derivatives has evolved beyond classical methods, which often involved hazardous reagents and harsh conditions. nih.govresearchgate.net Modern organic synthesis presents numerous opportunities for developing more efficient, scalable, and environmentally benign routes to 4-Methoxy-8-nitrocinnoline.
Future research should focus on:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Methodologies such as Sonogashira coupling followed by an intramolecular SNAr reaction have shown promise for the synthesis of the cinnoline core. nih.govresearchgate.net The development of novel catalysts and optimization of reaction conditions could lead to higher yields and greater functional group tolerance, facilitating a more direct and efficient synthesis of this compound.
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. researchgate.net Investigating microwave-assisted protocols for the key cyclization and functionalization steps in the synthesis of this compound could lead to rapid and efficient production.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. thieme-connect.com Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for potential applications.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, broad substrate scope | Development of novel catalysts, late-stage functionalization |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Optimization of reaction parameters, solvent screening |
| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, optimization of flow parameters |
Exploration of Undiscovered Reactivity Pathways
The reactivity of the cinnoline ring system is influenced by the interplay of its two nitrogen atoms and the substituents on the bicyclic core. The presence of a methoxy (B1213986) and a nitro group in this compound suggests a rich and underexplored reactivity profile.
Future investigations could target:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. Exploring the regioselective C-H functionalization of the cinnoline core in this compound could provide a direct route to novel derivatives without the need for pre-functionalized starting materials.
Photochemical Reactivity: The nitro group in the 8-position may impart interesting photochemical properties to the molecule. Investigating the photochemical reactions of this compound could uncover novel transformations and light-induced functionalities.
Reactions of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amino group, which can then be further derivatized. A systematic study of the reduction of the nitro group and the subsequent reactions of the resulting amine would open up a vast chemical space for the synthesis of new analogues.
Advanced Spectroscopic Probes for In-Situ Analysis
Understanding the behavior of this compound in complex environments, such as during a chemical reaction or within a biological system, requires sophisticated analytical techniques. The development of cinnoline derivatives as fluorescent probes suggests that this compound could also be engineered for such applications. nih.gov
Future research directions include:
Development of Fluorogenic Probes: By analogy to other cinnoline derivatives, it may be possible to develop this compound into a fluorogenic probe that exhibits fluorescence upon a specific chemical transformation. nih.gov This could be particularly useful for sensing specific analytes or monitoring reaction kinetics in real-time.
Advanced NMR Techniques: Two-dimensional and multi-dimensional NMR spectroscopy can provide detailed information about the structure and dynamics of this compound in solution. These techniques could be employed to study its interactions with other molecules and to elucidate reaction mechanisms.
In-Situ Spectroscopic Monitoring: Techniques such as in-situ IR and Raman spectroscopy could be used to monitor the formation and consumption of intermediates during the synthesis or subsequent reactions of this compound, providing valuable mechanistic insights.
Integration of Machine Learning in Computational Studies and Reaction Prediction
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. researchgate.net These approaches can be used to predict the properties and reactivity of molecules, thereby guiding experimental work.
For this compound, future research could involve:
Predictive Modeling of Properties: Using machine learning algorithms trained on datasets of known compounds, it is possible to predict various properties of this compound, such as its solubility, toxicity, and potential biological activities. researchgate.netnih.govrjptonline.orgprinceton.edu
Reaction Outcome Prediction: Machine learning models can be developed to predict the outcome of chemical reactions, including the yield and the major products. nih.govrjptonline.orgprinceton.edu Applying these models to the reactions of this compound could help to identify optimal reaction conditions and to discover novel transformations.
Virtual Screening for Novel Applications: Computational docking and molecular dynamics simulations can be used to screen virtual libraries of this compound derivatives against biological targets or for specific material properties, accelerating the discovery of new applications. researchgate.net
| Computational Approach | Application for this compound | Potential Impact |
| Machine Learning | Prediction of physicochemical and biological properties | Prioritization of synthetic targets and experimental assays |
| Reaction Prediction Algorithms | Forecasting the outcome of synthetic transformations | Optimization of reaction conditions and discovery of new reactivity |
| Molecular Modeling | Virtual screening for biological targets and material properties | Accelerated discovery of new applications |
Potential for Derivatization in Novel Material Applications
The cinnoline scaffold is a promising building block for the development of novel materials with interesting electronic and optical properties. The specific substitution pattern of this compound provides handles for its incorporation into larger molecular architectures.
Unexplored avenues in this area include:
Organic Electronics: The electron-withdrawing nitro group and the electron-donating methoxy group could impart interesting electronic properties to this compound, making it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conductive Polymers: By synthesizing polymers that incorporate the this compound moiety, it may be possible to create novel conductive materials with tailored properties.
Non-Linear Optical Materials: The push-pull electronic nature of the substituents on the cinnoline ring suggests that derivatives of this compound could exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
